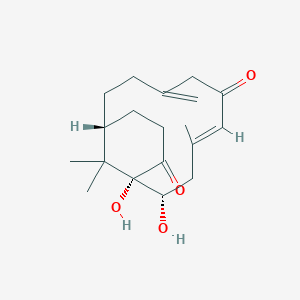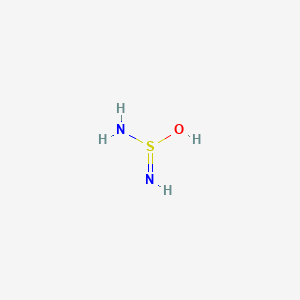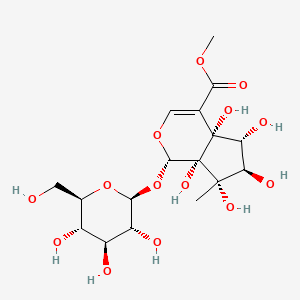
7-Epiphlomiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Epiphlomiol is a natural product found in Phlomoides rotata with data available.
Wissenschaftliche Forschungsanwendungen
Schistosomiasis Treatment Research
7-Epiphlomiol (7-epi), derived from Garcinia brasiliensis, has shown significant in vivo schistosomicidal activity. A study by Castro et al. (2018) found that 7-epi at a dose of 300 mg/kg for five days reduced worm burden in Schistosoma mansoni infected mice. This suggests potential as a treatment for schistosomiasis, especially considering the changes in pharmacokinetic parameters observed in infected mice (Castro et al., 2018).
Dental Caries Prevention
7-Epiphlomiol has also been researched for its effects on dental health. Murata et al. (2010) demonstrated that 7-epi, isolated from Rheedia brasiliensis, inhibits biofilm formation by Streptococcus mutans and effectively disrupts its development in vivo. This compound, in combination with fluoride, showed significant cariostatic effects in a rodent model of dental caries without causing histopathological alterations, indicating its potential as an antibiofilm and anticaries agent (Murata et al., 2010).
Anti-Cancer Research
In cancer research, 7-Epi (+)-FR900482, an epimer of 7-epi, has demonstrated comparable anti-cancer activity to the natural product against several cancer cell lines. Trost and O’Boyle (2008) highlighted the synthesis of this epimer and its biological testing, showing its potential as an anti-tumor therapeutic (Trost & O’Boyle, 2008).
Oxidative Stress and Antioxidant Properties
Research by Silva et al. (2017) investigated the inhibitory effects of 7-epi on superoxide dismutase activity in Schistosoma mansoni. This study found that 7-epi increases lipid peroxidation levels and reduces superoxide dismutase activity in the parasite, suggesting a mechanism by which 7-epi causes tegument detachment and exhibits antiparasitic action (Silva et al., 2017).
Eigenschaften
CAS-Nummer |
55732-45-1 |
|---|---|
Produktname |
7-Epiphlomiol |
Molekularformel |
C17H26O14 |
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
methyl (1S,4aR,5R,6R,7S,7aS)-4a,5,6,7,7a-pentahydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O14/c1-15(25)10(22)11(23)16(26)5(12(24)28-2)4-29-14(17(15,16)27)31-13-9(21)8(20)7(19)6(3-18)30-13/h4,6-11,13-14,18-23,25-27H,3H2,1-2H3/t6-,7-,8+,9-,10-,11-,13+,14+,15+,16-,17+/m1/s1 |
InChI-Schlüssel |
XTIUAZYOQHDVCO-YQPXONIKSA-N |
Isomerische SMILES |
C[C@@]1([C@@H]([C@H]([C@]2([C@@]1([C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O)O |
SMILES |
CC1(C(C(C2(C1(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O |
Kanonische SMILES |
CC1(C(C(C2(C1(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O |
Synonyme |
7-epi-phlomiol 7-epiphlomiol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



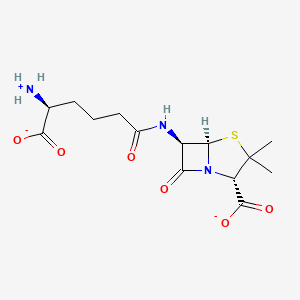
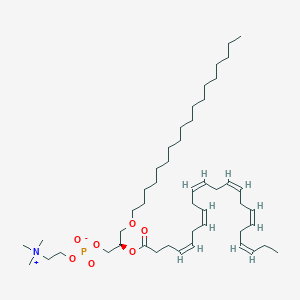
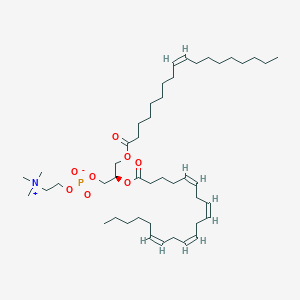
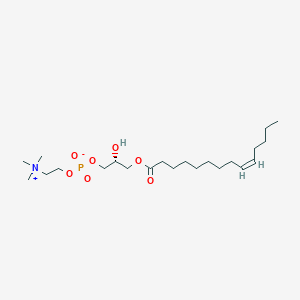
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1263937.png)
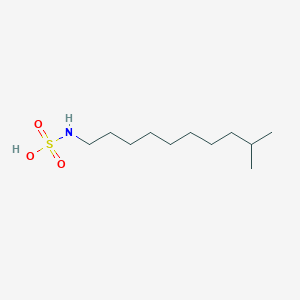
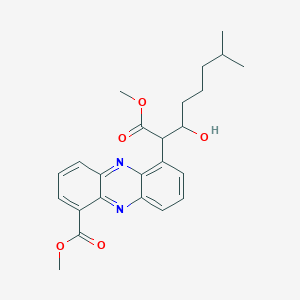

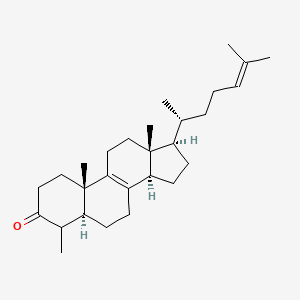
![18-(3-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263946.png)

